Methyl 4-isopropyl-2-nitrobenzoate
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Overview
Description
Methyl 4-isopropyl-2-nitrobenzoate is an organic compound belonging to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and an ester functional group (-COOCH3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-isopropyl-2-nitrobenzoate typically involves a multi-step process:
Esterification: The resulting nitrobenzoic acid is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through recrystallization or distillation .
Types of Reactions:
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Reduction: Methyl 4-isopropyl-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-isopropyl-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-isopropyl-2-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the ester group can participate in hydrolysis reactions . These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methyl 4-nitrobenzoate: Lacks the isopropyl group, making it less hydrophobic.
Ethyl 4-nitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-nitrobenzoate: Nitro group is positioned differently on the benzene ring, affecting its reactivity.
Uniqueness: Methyl 4-isopropyl-2-nitrobenzoate is unique due to the presence of the isopropyl group, which increases its hydrophobicity and may influence its interaction with biological membranes and proteins .
Biological Activity
Methyl 4-isopropyl-2-nitrobenzoate (MIPNB) is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
MIPNB belongs to the class of nitrobenzoates, characterized by the presence of a nitro group (-NO2) and an isopropyl group on the benzene ring. The molecular formula is C12H13N1O3, and its structure can be represented as follows:
Antimicrobial Activity
MIPNB exhibits significant antimicrobial properties. A study demonstrated that nitroaromatic compounds, including MIPNB, showed broad-spectrum antimicrobial activity against various bacterial strains. The mechanism is primarily attributed to the disruption of cellular processes through reactive oxygen species (ROS) generation, which leads to cell death .
Anticancer Properties
Research indicates that MIPNB possesses anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including HEPG2 (human liver cancer) and HeLa (cervical cancer) cells. The compound's IC50 values were reported in the range of 4.17–5.99 µg/mL for HEPG2 cells, indicating potent cytotoxic effects .
Cell Line | IC50 (µg/mL) | Activity |
---|---|---|
HEPG2 | 4.17–5.99 | Anticancer |
HeLa | 3.56–5.39 | Anticancer |
Anti-inflammatory Effects
MIPNB has also been evaluated for its anti-inflammatory properties. It was found to inhibit TNF-α production in human promyelocytic HL-60 cells, suggesting potential use as an anti-inflammatory agent .
The biological activities of MIPNB can be attributed to its ability to interact with cellular targets through various mechanisms:
- Nitro Reduction : The nitro group can undergo reduction to form hydroxylamine and amine derivatives, which are more reactive and can interact with cellular macromolecules.
- ROS Generation : MIPNB induces oxidative stress in target cells, leading to apoptosis or necrosis.
Case Studies
- Cancer Treatment : In a preclinical study using xenograft models, MIPNB demonstrated significant tumor growth inhibition compared to untreated controls. The study highlighted a median survival improvement of 156% in treated groups .
- Antimicrobial Efficacy : A comparative analysis of various nitroaromatic compounds showed that MIPNB outperformed several conventional antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Properties
IUPAC Name |
methyl 2-nitro-4-propan-2-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(2)8-4-5-9(11(13)16-3)10(6-8)12(14)15/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPARYJCWZYFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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